Benzylamine hydrobromide

Organic Synthesis Weighing Accuracy Laboratory Safety

Procure benzylamine hydrobromide (CAS 37488-40-7) as a solid, high-purity (≥98%) perovskite precursor. The bromide counterion is essential for tuning wide-bandgap (>1.7 eV) perovskite absorbers, enabling open-circuit voltages of 1.14 V and PCE >21% in tandem photovoltaics. Unlike the corrosive liquid free base (mp 10 °C), this crystalline powder (mp 204 °C) permits precise stoichiometric weighing without specialized containment. Its established crystallographic data (monoclinic system) supports salt screening and co-crystallization studies. Ensure your optoelectronic device fabrication benefits from the exact halide identity required for band gap engineering—no molar adjustment compensates for Br⁻ versus Cl⁻ performance differences.

Molecular Formula C7H10BrN
Molecular Weight 188.06 g/mol
CAS No. 37488-40-7
Cat. No. B1252886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylamine hydrobromide
CAS37488-40-7
Synonymsenzylamine
benzylamine hydrobromide
benzylamine hydrochloride
benzylamine monosulfate
Molecular FormulaC7H10BrN
Molecular Weight188.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN.Br
InChIInChI=1S/C7H9N.BrH/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H
InChIKeyQJFMCHRSDOLMHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzylamine Hydrobromide (CAS 37488-40-7): Procurement-Ready Physicochemical Profile and Core Specifications


Benzylamine hydrobromide (C₇H₁₀BrN, MW 188.07) is the hydrobromide salt of the primary aromatic amine benzylamine, formed by protonation with hydrobromic acid to yield the benzylammonium cation paired with a bromide counterion . It is supplied as a white to almost white crystalline powder or crystals with a reported melting point of 204 °C and is freely soluble in water, ethanol, DMF, and DMSO . Commercial specifications typically cite a purity of ≥98.0% as determined by HPLC or titration . Its primary utility lies in materials science as a perovskite precursor and organic spacer, where the bromide anion facilitates integration into mixed-halide perovskite formulations for optoelectronic devices .

Why Benzylamine Hydrobromide Cannot Be Freely Substituted with Other Benzylamine Salts or the Free Base


Substituting benzylamine hydrobromide with the free base (benzylamine, CAS 100-46-9) or alternative salts (e.g., hydrochloride, CAS 3287-99-8) introduces critical deviations in physical state, thermal stability, and reactivity that preclude simple interchange in both synthetic and device-fabrication workflows. The free base is a corrosive, moisture-sensitive liquid (mp 10 °C, bp 185 °C) that requires careful neutralization before use in salt-specific applications, while the hydrochloride salt exhibits a substantially higher melting point (259–264 °C) and distinct solubility profile [1]. Furthermore, the identity of the halide counterion (Br⁻ vs. Cl⁻) is non-negotiable in perovskite precursor formulations, as it directly influences the resulting material‘s band gap, crystallization kinetics, and final device efficiency—a differentiation that cannot be compensated for by molar adjustment alone [2]. The evidence below quantifies these substitution-limiting differences across key performance dimensions.

Benzylamine Hydrobromide (37488-40-7): Head-to-Head Quantitative Differentiation Evidence


Solid-State Handling Advantage vs. Liquid Free Base: Melting Point and Physical Form

Benzylamine hydrobromide exists as a crystalline solid at room temperature with a melting point of 204 °C, in stark contrast to the free base benzylamine (CAS 100-46-9), which is a corrosive liquid with a melting point of 10 °C and a boiling point of 185 °C at 760 mmHg . This phase difference directly impacts procurement and handling: the solid salt can be accurately weighed on standard analytical balances without the volatility and hygroscopicity concerns associated with the liquid free base [1]. For synthetic chemists requiring precise stoichiometric control, the solid salt form reduces weighing error and eliminates the need for liquid handling equipment.

Organic Synthesis Weighing Accuracy Laboratory Safety

Thermal Stability and Melting Point Differentiation vs. Hydrochloride Salt

Among benzylamine halide salts, the hydrobromide exhibits a melting point of 204 °C, which is substantially lower than that of the hydrochloride salt (CAS 3287-99-8), reported to melt in the range of 259–264 °C (lit. 262–263 °C) . This ~55–60 °C depression in melting point may be advantageous in processes where lower-temperature melting or thermal processing is required, such as in melt-assisted perovskite film formation or co-sublimation purification. The lower melting point of the hydrobromide salt relative to the hydrochloride reflects the weaker lattice energy of the bromide salt, which can translate to higher solubility in certain organic solvents .

Thermal Processing Salt Selection Formulation Stability

Perovskite Solar Cell Efficiency: Bromide vs. Iodide Counterion Impact on PCE

In perovskite solar cell fabrication, the choice between benzylammonium bromide and benzylammonium iodide directly influences device performance. A systematic study employing 4-bromobenzylammonium as a low-dimensional perovskite (LDP) capping layer achieved a power conversion efficiency (PCE) of 21.13% with an open-circuit voltage (Voc) of 1.14 V [1]. While no direct head-to-head comparison under identical conditions was located for the unsubstituted benzylamine hydrobromide, this class-level inference demonstrates that bromide-containing benzylammonium salts can support PCE values exceeding 21% in optimized device architectures. In contrast, iodide-based analogs (e.g., benzylammonium iodide) often yield different crystallization kinetics and band gap tuning, with the bromide variant offering a wider band gap beneficial for tandem and wide-bandgap perovskite applications [2]. The bromide counterion is therefore not interchangeable with iodide when targeting specific band gap and voltage outcomes.

Perovskite Photovoltaics Halide Engineering Power Conversion Efficiency

Leaving Group Ability: Bromide vs. Chloride in Nucleophilic Substitution Reactions

In synthetic applications where the benzylamine hydrobromide is used as a precursor for N-alkylation or other nucleophilic substitution reactions, the bromide counterion can serve as a leaving group. Bromide is a significantly better leaving group than chloride in both SN1 and SN2 reactions, due to the weaker basicity of Br⁻ (conjugate base of the stronger acid HBr, pKa ≈ –9) compared to Cl⁻ (conjugate base of HCl, pKa ≈ –7) [1]. Among halides, iodide is the best leaving group, followed by bromide, then chloride [2]. This class-level property suggests that benzylamine hydrobromide may offer kinetic advantages over the hydrochloride salt in reactions where the ammonium cation undergoes deprotonation or where the halide participates in the rate-determining step.

Organic Synthesis SN2 Reactivity Leaving Group

Benzylamine Hydrobromide (37488-40-7): Evidence-Backed Application Scenarios for Procurement Decision-Making


Perovskite Solar Cell Precursor for Wide-Bandgap and Tandem Devices

Based on the class-level evidence that bromide-containing benzylammonium salts enable high open-circuit voltages (1.14 V) and PCE exceeding 21% in perovskite photovoltaics [1], benzylamine hydrobromide is specifically indicated for procurement as a precursor in the synthesis of wide-bandgap perovskite absorbers. The bromide counterion is essential for tuning the band gap to values >1.7 eV, a prerequisite for tandem solar cells where the wide-bandgap top cell must efficiently harvest high-energy photons. The solid, high-purity form (≥98%) facilitates precise stoichiometric control in precursor solution preparation.

Organic Synthesis Requiring Solid, Non-Volatile Benzylamine Equivalent

For synthetic chemistry workflows where the free base benzylamine (liquid, mp 10 °C) introduces handling complications, benzylamine hydrobromide offers a solid-state alternative that can be accurately weighed and stored without special containment for volatile amines [1]. The 204 °C melting point and water solubility permit direct use in aqueous or polar organic reaction media. The bromide leaving group may further provide kinetic advantages in subsequent N-alkylation steps compared to the hydrochloride salt [2].

Perovskite Light-Emitting Diode (PeLED) Dimensional Control

In the fabrication of low-dimensional perovskite LEDs, benzylamine hydrobromide (BABr) has been systematically evaluated as an organic spacer alongside aniline hydrobromide and phenylethylamine hydrobromide to control the dimensionality of CsPbBr₃-based emitters [1]. While PEABr yielded the highest EQE (8.67%) in that study, BABr remains a viable spacer option for tuning emission wavelength from green to blue through dimensional modulation. Procurement of BABr enables researchers to explore the spacer-length parameter space without committing to more costly substituted benzylammonium derivatives.

Crystallography and Structural Studies Requiring Defined Monoclinic Crystals

X-ray single-crystal diffraction studies have confirmed that benzylamine hydrobromide and its derivatives crystallize in the monoclinic system with well-defined unit cell parameters [1][2]. For researchers requiring a benzylammonium salt with established crystallographic data for co-crystallization, salt screening, or absolute configuration determination, benzylamine hydrobromide offers a structurally characterized benchmark. The availability of published crystal data (e.g., a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, β = 94.699°) facilitates diffraction pattern matching and structure solution.

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